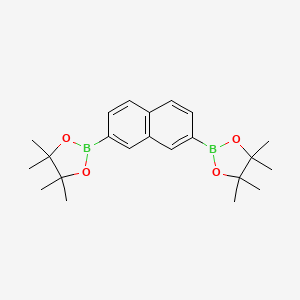
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene
説明
“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene” is a chemical compound with the molecular formula C28H32B2O4 . It is a solid substance .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 454.2 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 454.2486698 g/mol . The topological polar surface area is 36.9 Ų .
科学的研究の応用
Semiconducting Polymer Synthesis
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene has been utilized in the synthesis of semiconducting polymers. In a study by Kawashima et al. (2013), it was used to develop 5,10-diborylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole, a precursor for high-performance semiconducting polymers. This research highlights its role in enhancing the electrical properties of polymers for various applications (Kawashima et al., 2013).
Synthesis of Electron Transport Materials
Xiangdong et al. (2017) developed an efficient synthesis method for 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the production of electron transport materials (ETMs). This advancement opens up possibilities for its broader application in the synthesis of other ETMs and host materials in the field of material science (Xiangdong et al., 2017).
Development of New Building Blocks for Silicon-Based Drugs
Büttner et al. (2007) demonstrated the use of a derivative of this compound as a building block for synthesizing biologically active silicon-based compounds. The study exemplifies its potential in the pharmaceutical industry, particularly in the synthesis of novel drugs (Büttner et al., 2007).
Conducting Polymers from Low Oxidation Potential Monomers
Sotzing et al. (1996) explored its use in synthesizing conducting polymers from low oxidation potential monomers. This research contributes to the development of materials with enhanced electrical conductivity, relevant in electronics and energy storage applications (Sotzing et al., 1996).
Analysis in Electroluminescent Materials Synthesis
Hou Qiong (2002) reported on the mass spectrograph analysis of a novel compound involving 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene. This study is significant for its application in the synthesis and structural identification of electroluminescent materials (Hou Qiong, 2002).
Photoluminescence in Polyfluorene Derivatives
Ranger et al. (1997) used this compound in the preparation of well-defined poly(2,7-fluorene) derivatives, showcasing its role in creating materials with high photoluminescence. Such materials have promising applications in optoelectronics, particularly in light-emitting devices (Ranger et al., 1997).
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-15-10-12-18(14-16(15)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQMFCQMJJVNTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


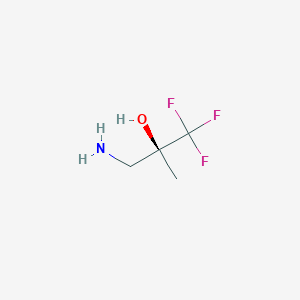
![2-Amino-4-chlorobenzo[d]thiazole-6-carbonitrile](/img/structure/B1507212.png)
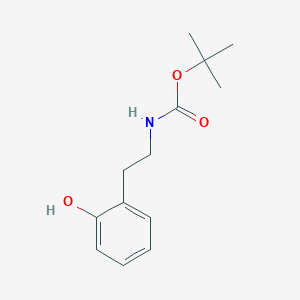
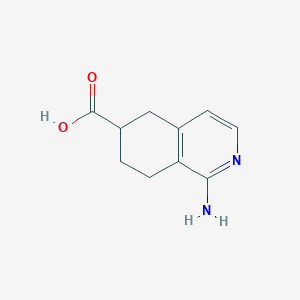
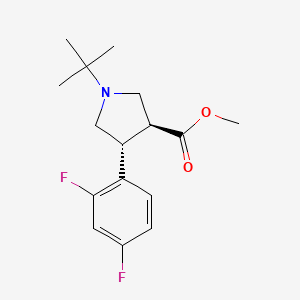
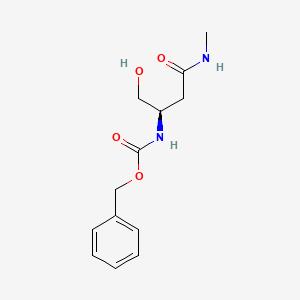
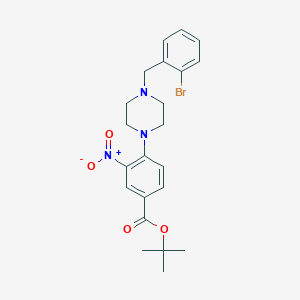


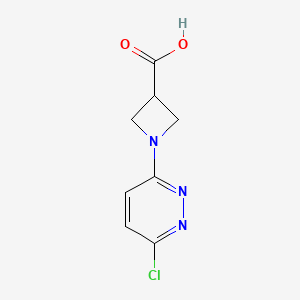
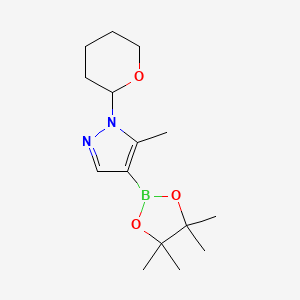

![Benzyl [(1S)-1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1507256.png)
![Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]-](/img/structure/B1507273.png)
